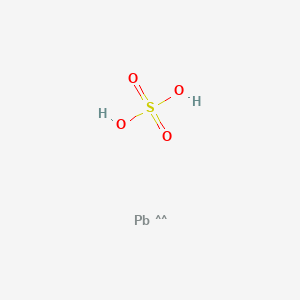

Lead(II) sulfate, 98%

Description

Historical Context and Evolution of Academic Inquiry into Lead(II) Sulfate (B86663)

The scientific community's fascination with lead compounds, including lead(II) sulfate, dates back centuries, with early uses primarily in pigments for paints. usc.eduoxfordreference.com However, growing awareness of the toxicity of lead compounds led to a significant decline in these applications. oxfordreference.comnih.gov The advent of the lead-acid battery in 1859 by French physicist Gaston Planté marked a pivotal shift in the research focus on lead(II) sulfate. allen.in This invention spurred a new era of academic inquiry centered on the electrochemical behavior of lead and its compounds.

Early research was largely observational, focusing on the formation of lead(II) sulfate on the electrodes of lead-acid batteries during discharge. allen.inquora.com Over time, with the development of advanced analytical techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), the academic inquiry into lead(II) sulfate became more sophisticated. labatscience.comscirp.orgresearchgate.net Researchers like D. Pavlov and his colleagues made significant contributions by systematically studying the phase composition and morphology of the anodic layer on lead electrodes in sulfuric acid at different potentials. labatscience.com Their work established distinct potential regions for the formation of lead(II) sulfate, lead oxides, and lead dioxide, laying the groundwork for a deeper understanding of the electrochemical processes within lead-acid batteries. labatscience.com

Significance of Lead(II) Sulfate in Advanced Materials Science and Electrochemistry

The primary significance of lead(II) sulfate in contemporary science lies in its integral role in lead-acid batteries, which remain widely used in automotive, industrial, and backup power applications due to their low cost and high surge current capabilities. allen.inresearchgate.net The reversible formation and dissolution of lead(II) sulfate on the battery's electrodes are the fundamental chemical reactions that enable the storage and release of electrical energy. allen.inlibretexts.org

During the discharge of a lead-acid battery, both the lead (Pb) negative electrode and the lead dioxide (PbO₂) positive electrode react with sulfuric acid (H₂SO₄) to form lead(II) sulfate. allen.inyoutube.com This process involves the oxidation of lead at the anode and the reduction of lead dioxide at the cathode. youtube.com The charging process reverses these reactions, converting the lead(II) sulfate back into lead and lead dioxide. quora.comlibretexts.org

Table 1: Electrochemical Reactions in a Lead-Acid Battery

| Electrode | Discharge Reaction | Charge Reaction |

| Anode (-) | Pb(s) + SO₄²⁻(aq) → PbSO₄(s) + 2e⁻ | PbSO₄(s) + 2e⁻ → Pb(s) + SO₄²⁻(aq) |

| Cathode (+) | PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) | PbSO₄(s) + 2H₂O(l) → PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ |

The physical properties of the lead(II) sulfate crystals, such as their size and morphology, are critical to the battery's performance and lifespan. researchgate.net The formation of large, stable lead(II) sulfate crystals, a phenomenon known as sulfation, can lead to a loss of active material and a decrease in the battery's capacity and ability to be recharged. allen.inresearchgate.net Consequently, a significant area of research in advanced materials science is focused on controlling the nucleation and growth of lead(II) sulfate crystals. researchgate.net Studies have shown that nanocrystalline lead(II) sulfate can be more electrochemically active, potentially improving battery performance. researchgate.net

Furthermore, the lead(II) sulfate layer has been identified as having membrane properties, acting as a semi-permeable layer that influences the movement of ions within the battery. labatscience.com Understanding and controlling these properties is crucial for optimizing battery efficiency and longevity.

Scope and Research Objectives for Comprehensive Investigation of Lead(II) Sulfate

The ongoing investigation of lead(II) sulfate, particularly the 98% purity grade used in research and industrial applications, is driven by several key objectives:

Optimizing Battery Performance: A primary goal is to enhance the performance of lead-acid batteries by controlling the formation and properties of lead(II) sulfate. This includes research into additives that can modify crystal growth, prevent irreversible sulfation, and improve the electrochemical activity of the lead(II) sulfate layer. researchgate.netroyalsocietypublishing.org

Improving Battery Lifespan: Research aims to understand the mechanisms of battery failure related to lead(II) sulfate, such as the shedding of active material and the formation of an inactive passivation layer. labatscience.comresearchgate.net By understanding these processes, scientists hope to develop strategies to extend the cycle life of lead-acid batteries.

Investigating Novel Synthesis Methods: Researchers are exploring new and efficient methods for synthesizing lead(II) sulfate with controlled properties. This includes precipitation reactions using different precursors and techniques to produce nanocrystalline materials. researchgate.nettutormyself.com

Characterizing Material Properties: A comprehensive understanding of the physical and chemical properties of lead(II) sulfate is essential. This includes detailed studies of its crystal structure, thermal decomposition, and solubility in various electrolytes. scirp.orgwikipedia.orgnih.gov

Table 2: Key Properties of Lead(II) Sulfate

| Property | Value |

| Chemical Formula | PbSO₄ |

| Molar Mass | 303.26 g/mol |

| Appearance | White crystalline solid. wikipedia.org |

| Crystal Structure | Orthorhombic. wikipedia.org |

| Density | 6.2 g/cm³. oxfordreference.com |

| Melting Point | 1170 °C (decomposes). oxfordreference.comwikipedia.org |

| Solubility in Water | 0.0425 g/L at 25 °C |

The pursuit of these research objectives continues to drive innovation in energy storage and materials science, ensuring that lead(II) sulfate remains a compound of significant scientific interest.

Structure

2D Structure

Properties

CAS No. |

15739-80-7 |

|---|---|

Molecular Formula |

H2O4PbS |

Molecular Weight |

305 g/mol |

InChI |

InChI=1S/H2O4S.Pb/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

SMBGWMJTOOLQHN-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)O.[Pb] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Control of Lead Ii Sulfate

Precipitation Techniques for Lead(II) Sulfate (B86663) Formation

Precipitation is a common and effective method for synthesizing lead(II) sulfate due to its low solubility in aqueous solutions. nih.gov This technique involves the reaction of a soluble lead(II) salt with a source of sulfate ions, leading to the formation of a solid precipitate of lead(II) sulfate.

Aqueous Phase Precipitation from Soluble Lead(II) Salts and Sulfate Sources

The synthesis of lead(II) sulfate via aqueous precipitation typically involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with a soluble sulfate source. pearson.comdocbrown.info Common sulfate sources include sulfuric acid and soluble sulfate salts like sodium sulfate or potassium sulfate. docbrown.infosavemyexams.comlibretexts.org

The general chemical reaction can be represented as:

Pb²⁺(aq) + SO₄²⁻(aq) → PbSO₄(s) docbrown.info

For example, when aqueous solutions of lead(II) nitrate and sodium sulfate are mixed, a white precipitate of lead(II) sulfate is formed. docbrown.infoquora.com The resulting precipitate can then be separated from the solution by filtration, washed with distilled water to remove any soluble impurities, and subsequently dried. savemyexams.comquora.comphysicsandmathstutor.com A similar reaction occurs when dilute sulfuric acid is added to a solution of a soluble lead salt. libretexts.orgchemguide.co.uk

The choice of reactants can be summarized in the following table:

| Soluble Lead(II) Salt | Sulfate Source |

| Lead(II) Nitrate | Sodium Sulfate |

| Lead(II) Nitrate | Potassium Sulfate pearson.comsavemyexams.comphysicsandmathstutor.com |

| Lead(II) Nitrate | Sulfuric Acid docbrown.infolibretexts.org |

| Lead(II) Acetate | Sulfuric Acid |

The reaction using lead(II) nitrate and potassium sulfate is as follows: Pb(NO₃)₂(aq) + K₂SO₄(aq) → PbSO₄(s) + 2KNO₃(aq) savemyexams.comphysicsandmathstutor.com

Controlled Growth of Crystalline Lead(II) Sulfate Phases

The controlled growth of lead(II) sulfate crystals is critical for applications where specific particle morphologies and sizes are desired, such as in lead-acid batteries. acs.org The formation of lead(II) sulfate crystals can occur through a dissolution/recrystallization mechanism. acs.org

Research has shown that the sulfation process can lead to the formation of PbSO₄ crystals with distinct morphologies. acs.org For instance, one type of crystal nucleates on the surface of tetrabasic lead sulfate (4BS) needles, resulting in large polyhedral particles. acs.org Another type consists of smaller, interconnected grains formed through a slower transformation process. acs.org

The growth of lead(II) sulfate nanoparticles can be influenced by the reaction environment. Studies have investigated the use of different solutions, such as water, acetone, methanol, ethanol, and isopropanol, to halt the reaction at various stages and observe the time-dependent evolution of particle morphology. acs.org This approach provides insights into the nucleation and growth mechanisms. acs.org The use of additives can also modify the structure and size of the crystals that form. acs.org

Mechanochemical Synthesis Approaches for Lead(II) Sulfate

Mechanochemistry offers an alternative, often solvent-free, route for the synthesis of lead(II) sulfate. rsc.org This method utilizes mechanical energy, typically through ball milling, to initiate and drive chemical reactions in the solid state. rsc.orgacs.org

The advantages of mechanochemical synthesis include:

Solvent-free conditions : This makes the process more environmentally friendly. rsc.org

Potentially shorter reaction times : Mechanical activation can accelerate reaction rates. rsc.orgrsc.org

High product yields : Efficient mixing and reaction at the solid-state level can lead to high conversion rates. rsc.org

Distinct product selectivity : The solid-state reaction environment can sometimes lead to the formation of products that are different from those obtained in solution-based synthesis. rsc.org

A study demonstrated the successful synthesis of lead dodecyl sulfate via a mechanochemical ball milling method, achieving a product yield of up to 98%. rsc.org While this specific example involves an organo-sulfate, the principle can be applied to the synthesis of inorganic lead(II) sulfate. The process involves grinding the solid reactants together, where the mechanical force induces the chemical transformation. rsc.orgrsc.org The use of grinding assistants, such as sodium chloride, can sometimes facilitate the reaction. rsc.org

Solid-State Synthesis and Transformation Routes of Lead(II) Sulfate Precursors

Lead(II) sulfate can also be synthesized through solid-state reactions and transformations of its precursors. chemicalbook.com This often involves heating a mixture of solid reactants to high temperatures. google.comgoogle.comepo.org

One method involves the reaction of lead oxide (PbO) with sulfuric acid at elevated temperatures. wikipedia.orgchemicalbook.com Another route is the thermal decomposition of certain lead compounds. For instance, heating lead sulfide (B99878) (PbS) in the presence of air can produce lead(II) sulfate. chemicalbook.com

In the context of lead-acid battery manufacturing, the synthesis of basic lead sulfates, such as tetrabasic lead sulfate (4PbO·PbSO₄), is a key step. google.comgoogle.comepo.org These basic sulfates can be produced through solid-state reactions. For example, a mixture of tribasic lead sulfate (3PbO·PbSO₄·H₂O) and lead oxide can be heated to produce tetrabasic lead sulfate. google.comgoogle.comepo.org Similarly, reacting lead oxide with ammonium (B1175870) sulfate at high temperatures is another solid-state route. google.comgoogle.comepo.org These basic sulfates are precursors to the active materials in battery plates.

The following table summarizes some solid-state reaction routes:

| Reactants | Product |

| Lead Oxide (PbO) + Sulfuric Acid (H₂SO₄) | Lead(II) Sulfate (PbSO₄) chemicalbook.com |

| Lead Sulfide (PbS) + Oxygen (O₂) (roasting) | Lead(II) Sulfate (PbSO₄) chemicalbook.com |

| Tribasic Lead Sulfate + Lead Oxide | Tetrabasic Lead Sulfate google.comgoogle.comepo.org |

| Lead Oxide + Ammonium Sulfate | Tetrabasic Lead Sulfate google.comgoogle.comepo.org |

Influence of Reaction Parameters on Lead(II) Sulfate Morphology and Purity

The morphology and purity of the synthesized lead(II) sulfate are significantly influenced by various reaction parameters. uobaghdad.edu.iqjecst.org Controlling these parameters is essential for obtaining a product with the desired characteristics.

Key reaction parameters include:

Reactant Concentration : The concentration of the lead salt and sulfate source can affect the particle size and morphology of the precipitate. uobaghdad.edu.iq Studies on the electrodeposition of lead dioxide from lead nitrate solutions have shown that the concentration of the lead salt influences the grain size and compactness of the deposit. jecst.org While this pertains to lead dioxide, similar principles apply to the precipitation of lead(II) sulfate.

Temperature : Temperature can influence reaction rates and crystal growth. jecst.org In the context of electrodeposition, temperature has been shown to affect the current efficiency and the resulting morphology of the deposited material. jecst.org

pH : The acidity or alkalinity of the reaction medium can play a role in the formation and stability of lead compounds.

Additives : As mentioned earlier, the presence of certain additives can modify the crystal structure and size. acs.org

Stirring/Mixing Rate : In precipitation reactions, the rate of mixing can influence the supersaturation level and, consequently, the nucleation and growth of crystals.

Research on the mineralization of other sulfate compounds, such as desulfurized gypsum, has shown that parameters like the concentration of reactants and the flow rate of gaseous reactants can impact the purity and crystal phase of the final product. e3s-conferences.org For instance, an increase in the concentration of an ammonia (B1221849) solution was found to enhance the purity and carbonation rate of calcium carbonate. e3s-conferences.org These findings highlight the general importance of carefully controlling reaction conditions to achieve a desired solid product.

Advanced Structural Characterization and Crystallography of Lead Ii Sulfate

Orthorhombic Crystal Structure of Anglesite (PbSO₄) and Isostructural Comparisons

Lead(II) sulfate (B86663), commonly found in nature as the mineral anglesite, crystallizes in the orthorhombic system. mineralexpert.orgwikipedia.orgwikipedia.org It belongs to the Pnma space group (No. 62). wikipedia.orgarizona.edu The crystal structure of anglesite is isostructural with other members of the baryte group, including barite (BaSO₄) and celestine (SrSO₄). mineralexpert.orgwikipedia.org This structural similarity is attributed to the comparable ionic radii and coordination preferences of the divalent cations (Pb²⁺, Ba²⁺, Sr²⁺).

In the anglesite structure, each lead(II) ion is coordinated to 12 oxygen atoms from the surrounding sulfate tetrahedra. wikipedia.org The Pb-O bond distances are not uniform, spanning a range that underscores the complexity of the coordination environment. researchgate.net The sulfate (SO₄²⁻) group maintains a tetrahedral geometry. The crystal habit of anglesite is diverse, frequently appearing as tabular or thick tabular crystals, which are often striated. mineralexpert.org It can also manifest in various other forms, including nodular, stalactitic, and granular masses. mineralexpert.orgarizona.edu

A detailed analysis of the unit cell parameters for anglesite further defines its orthorhombic structure.

| Parameter | Value (Å) | Source |

|---|---|---|

| a | 8.482 | arizona.edu |

| b | 5.398 | arizona.edu |

| c | 6.959 | arizona.edu |

Crystallographic Analysis of Basic Lead Sulfates (e.g., PbSO₄·PbO, PbSO₄·2PbO, PbSO₄·3PbO, PbSO₄·4PbO)

In addition to the simple sulfate, a series of basic lead sulfates exist, which are of significant industrial importance, particularly in the context of lead-acid batteries. These compounds incorporate lead(II) oxide (PbO) into their structures. Several distinct phases have been identified, including PbSO₄·PbO, PbSO₄·2PbO, PbSO₄·3PbO, and PbSO₄·4PbO. wikipedia.org

Lanarkite (PbSO₄·PbO): This basic lead sulfate has been a subject of crystallographic studies to elucidate its structure.

Dibasic Lead Sulfate (PbSO₄·2PbO): This compound is known to form, and its preparation can be achieved through the fusion of its constituent oxides or via precipitation methods. guidechem.comgoogle.com The crystal size of the precipitated material can be controlled by adjusting reaction conditions such as concentration, temperature, and precipitation rate. google.com

Tribasic Lead Sulfate (PbSO₄·3PbO or 3PbO·PbSO₄·H₂O): The crystal structure of hydrated tribasic lead sulfate has been determined using a combination of single-crystal X-ray and powder neutron diffraction. It crystallizes in the triclinic space group P-1. osti.gov Its structure is characterized by layers of hexagonal nets of lead atoms, with some lead positions being substituted by sulfur and hydrogen. osti.gov

Tetrabasic Lead Sulfate (PbSO₄·4PbO): This phase is also a key intermediate in the production of lead-acid batteries.

The crystallographic data for some of these basic lead sulfates are summarized below.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O) | Triclinic | P-1 | a = 6.378(1) Å, b = 7.454(2) Å, c = 10.308(2) Å, α = 75.26(3)°, β = 79.37(3)°, γ = 88.16(3)° | osti.gov |

Phase Transformation and Polymorphism Studies of Lead(II) Sulfate and Related Compounds

Lead(II) sulfate and its associated compounds can undergo phase transformations under varying conditions of pressure and temperature. High-pressure studies on anglesite have revealed a reversible pressure-induced phase transition. acs.org At pressures exceeding 27 GPa, the initial orthorhombic (Pnma) barite-type structure transforms into a P2₁2₁2₁ post-barite-type structure. acs.org This transformation is accompanied by a volume collapse of 2.4% and is kinetically hindered, requiring a significant pressure overshoot to proceed. acs.org

The thermal decomposition of lead(II) sulfate also represents a significant phase transformation. When heated to temperatures above 1000°C, PbSO₄ decomposes into lead(II) oxide (PbO) and sulfur trioxide (SO₃). wikipedia.org The thermal behavior of basic lead sulfates is more complex, often involving multi-stage decomposition processes that result in the formation of different lead oxides. scirp.orgresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is also observed in related lead compounds. For instance, the compound with the formula Pb₄SO₄(CO₃)₂(OH)₂ is known to have three polymorphs: leadhillite, susannite, and macphersonite. arizona.edu These minerals share the same chemical composition but differ in their crystal structures, which can be described as different stacking sequences of similar structural layers. arizona.edu It has been suggested that heating leadhillite can induce displacive movements of sulfate groups, leading to its conversion to susannite. arizona.edu

In-Situ and Ex-Situ Diffraction Techniques for Structural Elucidation

Diffraction techniques are paramount in the structural elucidation of lead(II) sulfate and its derivatives. Both in-situ and ex-situ X-ray diffraction (XRD) methods are extensively employed to study these materials.

In-situ XRD allows for the real-time monitoring of crystallographic changes as they occur under specific conditions, such as during electrochemical reactions or thermal treatment. This technique has been particularly valuable in studying the dynamic processes within lead-acid batteries. For example, in-situ XRD can track the formation and dissolution of lead sulfate crystals on the electrodes during the charge and discharge cycles. This provides critical information on the material composition and changes in crystal size at different states of charge.

Ex-situ XRD , on the other hand, is used to analyze the crystalline structure of the material after it has been subjected to certain conditions. This method is crucial for identifying the final products of a reaction or the stable phases present after a transformation. For instance, ex-situ XRD has been used to confirm the identity of lead sulfate and various basic lead sulfates synthesized in the laboratory or formed as corrosion products. researchgate.net The thermal decomposition products of basic lead sulfates have been identified using ex-situ XRD, revealing the formation of mixtures of other basic lead sulfates or lead oxides.

Microscopic Investigations of Lead(II) Sulfate Crystal Morphology and Size (e.g., SEM, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the crystal morphology and size of lead(II) sulfate, from the nano- to the micro-scale. nih.govnih.gov

Scanning Electron Microscopy (SEM) is widely used to observe the surface topography and crystal habit of lead(II) sulfate. SEM studies have revealed a variety of morphologies for anglesite crystals. For example, when formed on gypsum surfaces, anglesite crystals initially grow in an elongated fashion along the b-axis, with flat surfaces corresponding to the {001} pinacoid and the {210} rhombic prism. researchgate.net Over time, the morphology can evolve to a habit dominated by platy {001} faces. researchgate.net In the context of lead-acid batteries, SEM has been used to observe the morphology of lead sulfate crystals on the electrodes, noting that larger crystals are generally less electrochemically active. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution and is capable of imaging the size and shape of nanoparticles and observing their aggregation behavior. nih.govnih.gov TEM studies on the nucleation and growth of lead sulfate have shown the formation of nanoparticles that can have orthorhombic or rhombohedral morphologies. acs.org These nanoparticles can then aggregate into larger clusters and eventually form microparticles. nih.gov High-resolution TEM (HRTEM) can even reveal the interfaces between nanoparticles within these aggregates, sometimes showing amorphous regions between the crystalline particles. nih.gov The choice of solvent in the synthesis process has been shown to influence the nucleation and growth of these nanoparticles. nih.govnih.gov

Thermodynamic Principles and Solubility Equilibria of Lead Ii Sulfate

Determination and Evaluation of the Solubility Product Constant (Ksp) of Lead(II) Sulfate (B86663)

The solubility product constant, Ksp, represents the equilibrium between a solid ionic compound and its ions in a saturated solution. For lead(II) sulfate (PbSO₄), this equilibrium is described by the equation:

PbSO₄(s) ⇌ Pb²⁺(aq) + SO₄²⁻(aq)

The Ksp expression is given by: Ksp = [Pb²⁺][SO₄²⁻]. quora.com A smaller Ksp value indicates a substance is less soluble. periodni.com

Various experimental methods can be employed to determine the Ksp of lead(II) sulfate. One common technique is conductometry, which involves measuring the electrical conductivity of a saturated solution. scribd.comscribd.com The molar conductivity of the solution can be used to calculate the molar solubility of PbSO₄, and subsequently, the Ksp. scribd.com For instance, one experiment reported a Ksp value of 1.8769 × 10⁻⁸ mol² dm⁻⁶ determined through conductometric measurements. scribd.com Another method involves direct titration of the ions in solution. youtube.com

The solubility of lead(II) sulfate, and therefore its Ksp, is temperature-dependent. Literature values for the Ksp of PbSO₄ at or near room temperature show some variation, reflecting the challenges in measurement and the influence of experimental conditions.

Table 1: Reported Ksp Values for Lead(II) Sulfate at Different Temperatures

| Ksp Value | Temperature (°C) |

|---|---|

| 2.13 x 10⁻⁸ | 20 |

| 2.53 × 10⁻⁸ | 25 |

| 1.82 x 10⁻⁸ | 25 |

| 1.3 × 10⁻⁸ | Not Specified |

| 1.7 x 10⁻⁸ | Not Specified |

| 1.8 x 10⁻⁸ | 25 |

This table presents a compilation of Ksp values from various sources. quora.comperiodni.comwikipedia.orgchemicalbook.comquora.compearson.comchemicalbook.com Variations can be attributed to different experimental methods and conditions.

The solubility of lead(II) sulfate in water is low. At 25 °C, the solubility is approximately 0.0425 g/100 mL or 42.5 mg/L. wikipedia.orgchemicalbook.com

Impact of Ionic Strength and Common Ion Effect on Lead(II) Sulfate Solubility

The solubility of lead(II) sulfate is significantly influenced by the presence of other ions in the solution, a phenomenon explained by the principles of ionic strength and the common ion effect.

The common ion effect describes the decrease in solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added. libretexts.org According to Le Châtelier's principle, adding a common ion (either Pb²⁺ or SO₄²⁻) to a saturated solution of PbSO₄ will shift the equilibrium to the left, favoring the formation of solid PbSO₄ and thus reducing its solubility. libretexts.orgck12.org For example, adding a soluble sulfate salt like sodium sulfate (Na₂SO₄) to a solution containing lead(II) sulfate will increase the concentration of sulfate ions, causing more lead(II) sulfate to precipitate out of the solution. purdue.edusolubilityofthings.com The effect of sulfuric acid in suppressing the solubility of lead(II) sulfate is particularly pronounced in dilute solutions. nist.gov

Ionic strength also plays a role in the solubility of lead(II) sulfate. In solutions with very low concentrations of other electrolytes, increasing the ionic strength can sometimes lead to a slight increase in solubility due to the stabilization of the dissociated ions by the ionic atmosphere. However, the common ion effect is generally the more dominant factor when a common ion is present. nist.gov The solubility of lead(II) sulfate has been observed to decrease with increasing concentrations of sodium chloride or potassium chloride. epa.gov

Complexation Reactions and Their Influence on Lead(II) Ion Speciation and Solubility in Aqueous Systems

Common ligands that can form complexes with lead(II) in aqueous systems include hydroxide (B78521) (OH⁻), chloride (Cl⁻), and carbonate (CO₃²⁻). nih.govacs.org For instance, in the presence of excess concentrated hydrochloric acid, lead(II) chloride, which is sparingly soluble, can dissolve to form the soluble tetrachloroplumbate(II) complex ion, [PbCl₄]²⁻. libretexts.orgchemguide.co.uk Similarly, lead(II) sulfate can be dissolved in concentrated nitric acid, hydrochloric acid, or sulfuric acid to produce acidic salts or complex compounds. wikipedia.org It is also soluble in concentrated alkali, forming soluble tetrahydroxidoplumbate(II) [Pb(OH)₄]²⁻ complexes. wikipedia.org

The formation of these complexes is governed by stability constants (also known as formation constants), which quantify the strength of the interaction between the metal ion and the ligands. scispace.comwikipedia.org The speciation of lead(II) in an aqueous solution—that is, the distribution of lead among its various complex forms—is highly dependent on the pH and the concentration of these complexing agents. mdpi.comunirioja.es For example, at low pH, the free Pb²⁺ ion is the predominant species, while at higher pH values, lead-hydroxy complexes become more significant. mdpi.com

Some organic ligands, such as L-cysteine, can also form stable complexes with lead(II), further influencing its solubility and speciation in biological and environmental systems. acs.orgnih.gov

Computational Modeling and Theoretical Predictions of Lead(II) Sulfate Solubility Equilibria

Computational models are valuable tools for predicting the solubility of lead(II) sulfate under various conditions. These models use thermodynamic data, such as solubility products and stability constants for complex ions, to calculate the theoretical equilibrium concentration of soluble lead. nih.govresearchgate.net

Software like LEADSOL and the open-source R code, Theoretical Equilibrium Lead Solubility Simulator (TELSS), can simulate the total soluble lead(II) concentration as a function of parameters like pH, and the concentrations of dissolved inorganic carbon, orthophosphate, sulfate, and chloride. nih.govresearchgate.net These models can generate solubility diagrams that visualize the impact of these variables on lead solubility and identify the solid phase that controls solubility under specific conditions. nih.gov

For example, in acidic conditions (pH < 6) and at low ionic strength, models predict that anglesite (PbSO₄) is the solid phase controlling lead(II) solubility. nih.gov The solubility in this region is primarily driven by the sulfate concentration. nih.gov As the pH increases, other solid phases like cerussite (PbCO₃) or hydrocerussite (Pb₃(CO₃)₂(OH)₂) may become more stable and control the solubility. nih.gov The transition pH between anglesite and cerussite control is influenced by the total sulfate concentration. nih.gov

These theoretical models are essential for understanding and predicting lead mobility in various environments, such as drinking water distribution systems. nih.gov However, it is important to note that there can be discrepancies between model predictions and experimental observations. These differences can arise from uncertainties in the thermodynamic constants used in the models and the complexity of real-world systems, which may involve factors not accounted for in the models. mdpi.comsemanticscholar.org

Solvatochromic Effects and Non-Aqueous Solubility Studies of Lead(II) Sulfate

While lead(II) sulfate is sparingly soluble in water, its solubility characteristics can change significantly in non-aqueous solvents. The study of how a solvent affects a solute's properties, particularly its absorption spectrum, is known as solvatochromism. wikipedia.org This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute by the solvent molecules, which can be influenced by factors like the solvent's polarity, dielectric constant, and hydrogen bonding capacity. wikipedia.orgaip.org

Lead(II) sulfate itself is a white solid and does not exhibit color in the visible spectrum. wikipedia.org However, the principles of solvatochromism are relevant to understanding its solubility in different media. The interactions between the lead(II) and sulfate ions with solvent molecules can affect the energy required to break the crystal lattice and solvate the ions, thus influencing solubility.

Lead(II) sulfate is generally insoluble in alcohol. wikipedia.orgnih.gov However, it is soluble in solutions of ammonium (B1175870) acetate (B1210297) or ammonium tartrate. wikipedia.orgdoubtnut.comoxfordreference.com This increased solubility is due to the formation of soluble lead(II) acetate or tartrate complexes. doubtnut.com

The study of solubility in solvent mixtures, such as water-alcohol or water-DMSO, can be complex due to preferential solvation, where the solute is selectively solvated by one component of the mixture. mdpi.comencyclopedia.pub While specific solvatochromic studies focusing on lead(II) sulfate are not widely reported, the underlying principles of solute-solvent interactions are crucial for predicting its behavior in non-aqueous and mixed-solvent systems, which is relevant in various industrial applications like the formulation of varnishes and in battery technology. nih.gov

Electrochemical Behavior and Reaction Mechanisms of Lead Ii Sulfate

Anodic Oxidation and Cathodic Reduction Pathways Involving Lead(II) Sulfate (B86663)

The electrochemical reactions involving lead(II) sulfate are central to the operation of lead-acid batteries. During discharge, both the lead (Pb) negative electrode and the lead dioxide (PbO₂) positive electrode are converted to lead(II) sulfate. wikipedia.org The reverse process occurs during charging.

At the Negative Electrode (Anode during discharge): Metallic lead is oxidized to lead(II) ions (Pb²⁺), which then react with sulfate ions (SO₄²⁻) from the sulfuric acid electrolyte to form lead(II) sulfate. openmodelica.org

Oxidation: Pb → Pb²⁺ + 2e⁻

Precipitation: Pb²⁺ + SO₄²⁻ → PbSO₄(s)

At the Positive Electrode (Cathode during discharge): Lead dioxide is reduced in the presence of hydrogen ions (H⁺) and sulfate ions to form lead(II) sulfate and water. openmodelica.org

During the charging process, these reactions are reversed. At the negative electrode, lead(II) sulfate is reduced back to metallic lead. At the positive electrode, lead(II) sulfate is oxidized to lead dioxide.

A feasible spontaneous reaction involves the reduction of silver ions and the oxidation of lead in the presence of sulfate ions: Pb + SO₄²⁻ + 2Ag⁺(aq) → 2Ag(s) + PbSO₄ doubtnut.com

The standard electrode potentials for the half-reactions are:

PbSO₄ + 2e⁻ → Pb + SO₄²⁻ (E° = -0.31 V) doubtnut.com

Ag⁺(aq) + e⁻ → Ag(s) (E° = +0.80 V) doubtnut.com

Dissolution and Precipitation Kinetics in Electrochemical Processes

The formation and dissolution of lead(II) sulfate crystals on the electrode surfaces are governed by a dissolution-precipitation mechanism. researchgate.netscispace.com This means that the solid lead(II) sulfate does not directly transform in the solid state. Instead, it dissolves to a small extent to provide Pb²⁺ ions, which then participate in the electrochemical reactions. researchgate.netresearchgate.net

The kinetics of these processes are complex and influenced by several factors:

Temperature and Stirring: Studies have shown that the dissolution of lead(II) sulfate can follow first-order kinetics at low temperatures and stirring rates, indicating a diffusion-controlled process. rsc.org At higher temperatures and stirring rates, the kinetics shift to a second-order process. rsc.org The activation energy for the first-order process is approximately 19.3 kJ/mol, while for the second-order process, it is around 10.0 kJ/mol. rsc.org

Supersaturation/Subsaturation: The growth of lead(II) sulfate crystals follows a second-order rate law with respect to supersaturation. rsc.org Conversely, the dissolution process follows a second-order rate law with respect to subsaturation. rsc.org

Crystal Size and Morphology: The size of the lead(II) sulfate crystals plays a crucial role. Large crystals can extend the diffusion distance for Pb²⁺ ions, while small crystals can impede the diffusion of SO₄²⁻ ions through the pores of the electrode's active material. researchgate.net

The rate of the charge-transfer reaction at the interface between the electrode material (Pb or PbO₂) and the lead(II) sulfate crystal depends on the supply of Pb²⁺ ions from the dissolution of the PbSO₄ crystal. researchgate.net For the oxidation of PbSO₄ to PbO₂, the charge-transfer process is the rate-determining step. researchgate.net For the reduction of PbSO₄ to Pb, the mass-transfer process is the rate-determining step. researchgate.net

Formation and Transformation of Basic Lead Sulfates on Electrode Surfaces

Under certain conditions, particularly during the curing process of battery plates and within specific potential ranges, basic lead sulfates are formed. These compounds are precursors to the electrochemically active materials. royalsocietypublishing.orgmdpi.com The most common basic lead sulfates are tribasic lead sulfate (3PbO·PbSO₄·H₂O) and tetrabasic lead sulfate (4PbO·PbSO₄). royalsocietypublishing.orgmdpi.com

The formation of these basic sulfates is influenced by temperature and the ratio of sulfuric acid to leady oxide. labatscience.com

At temperatures below 60°C, tribasic lead sulfate (3BS) is the predominant phase formed. labatscience.com

At higher temperatures, tetrabasic lead sulfate (4BS) is formed. labatscience.com

During the electrochemical formation process (the initial charging of the battery), these basic lead sulfates are converted into the active materials:

Tribasic lead sulfate is converted to β-PbO₂. royalsocietypublishing.org

Tetrabasic lead sulfate is converted to α-PbO₂. royalsocietypublishing.org

While β-PbO₂ has a higher discharge capacity, α-PbO₂ provides a more stable skeletal structure, which can enhance the cycle life of the battery. royalsocietypublishing.org The formation and reduction of basic lead sulfates also occur through a dissolution-deposition mechanism. researchgate.net For instance, tribasic lead sulfate (3PbO·PbSO₄·H₂O) is primarily formed at a potential of -200 mV. researchgate.net

The following table summarizes the transformation of basic lead sulfates.

| Basic Lead Sulfate | Formation Condition | Transformation Product | Characteristic of Transformation Product |

|---|---|---|---|

| Tribasic lead sulfate (3PbO·PbSO₄·H₂O) | Temperatures below 60°C | β-PbO₂ | Higher discharge capacity |

| Tetrabasic lead sulfate (4PbO·PbSO₄) | Higher temperatures | α-PbO₂ | Provides stable skeletal structure, enhances cycle life |

Role of Interfacial Phenomena and Surface Passivation in Lead(II) Sulfate Electrochemistry

The formation of a lead(II) sulfate layer on the electrode surface during discharge leads to a phenomenon known as passivation. This layer can impede further reaction by blocking the active surface of the electrode. labatscience.comresearchgate.net

The PbSO₄ layer can act as a semi-permeable membrane, allowing smaller ions like H₂O, H⁺, OH⁻, and Pb²⁺ to pass through while blocking larger ions such as SO₄²⁻ and HSO₄⁻. labatscience.com This can lead to two types of passivation:

Thermodynamic Passivation: Occurs when the pores in the PbSO₄ layer are small, creating a semi-permeable membrane. To maintain electroneutrality within the pores, the solution becomes alkalized. labatscience.com

Kinetic Passivation: Occurs when the pores are larger, allowing all ions to move freely. If the flow of Pb²⁺ ions out of the pores is greater than the influx of SO₄²⁻ ions, basic lead sulfates and lead oxide can form at the pore entrance, leading to passivation. labatscience.com

Surface passivation is not always detrimental. In some applications, controlled passivation is used to protect surfaces from corrosion. google.com The addition of certain substances can modify the structure of the passivating layer and influence the battery's performance. For example, adding phosphoric acid can prevent the passivation of positive plates and facilitate the formation of fine PbSO₄ crystals during discharge. sid.ir

Advanced Electrochemical Characterization Techniques

A variety of advanced electrochemical techniques are employed to study the complex processes involving lead(II) sulfate:

Cyclic Voltammetry (CV): This technique is used to investigate the oxidation and reduction processes. CV studies reveal that adding carbon to the lead electrode can increase the anodic and cathodic reaction rates significantly. matec-conferences.org

Linear Sweep Voltammetry (LSV): LSV is used to study the formation and reduction of both lead(II) sulfate and basic lead sulfates. researchgate.netresearchgate.net It has been shown that at high overpotentials, the reduction rate of PbSO₄ depends on the diffusion of SO₄²⁻ and Pb²⁺ ions. researchgate.net

Electrochemical Quartz Crystal Microbalance (EQCM): EQCM can monitor mass changes on the electrode surface in real-time, providing insights into the formation and dissolution of PbSO₄ and other species.

Electrochemical Atomic Force Microscopy (EC-AFM): EC-AFM allows for the in-situ visualization of morphological changes on the electrode surface at the nanoscale during electrochemical reactions, providing direct evidence of crystal growth, dissolution, and passivation.

These techniques, often used in combination, provide a comprehensive understanding of the electrochemical behavior of lead(II) sulfate. For instance, combining a rotating ring-disk electrode with linear potential sweep voltammetry and potentiostatic pulse techniques has helped elucidate the kinetics of PbSO₄ anodic layer growth. researchgate.netcapes.gov.br

Influence of Electrolyte Composition on Lead(II) Sulfate Electrochemical Activity

The composition of the electrolyte, primarily the concentration of sulfuric acid and the presence of additives, has a profound impact on the electrochemical behavior of lead(II) sulfate.

Low Concentrations (< 1.24 g/cm³): In this range, the utilization of sulfuric acid is high, and it often limits the cell's capacity. labatscience.com However, the solubility of PbSO₄ is enhanced, which can improve charge efficiency and lead to a longer cycle life. labatscience.com

High Concentrations (> 1.24 g/cm³): Higher acid concentrations can lead to higher initial capacity but may also cause rapid passivation of the positive plates, resulting in a shorter cycle life. labatscience.com

Electrolyte Additives: Various additives are used to modify the properties of the electrolyte and improve battery performance. These additives can influence the crystallization of lead(II) sulfate, prevent passivation, and enhance the electrochemical activity.

The following table summarizes the effects of various electrolyte additives.

| Additive | Concentration | Effect | Reference |

|---|---|---|---|

| Phosphoric acid (H₃PO₄) | 0.8 wt% | Prevents passivation of positive plates, facilitates formation of fine PbSO₄ crystals. | sid.ir |

| Boric acid (H₃BO₃) | Up to 0.4% | Inhibits the formation of hard PbSO₄, decreases self-discharge. | sid.ir |

| Citric acid | ~2 g/L | Beneficial for charge/discharge processes. | sid.ir |

| Tin(II) sulfate (SnSO₄) | 0.1 g/L | Improves rechargeability after deep discharge. | sid.ir |

| Aluminum sulfate (Al₂(SO₄)₃) | 0.0225 M | Increases the rate of PbSO₄ reduction, preventing passivation of negative plates. | sid.ir |

| Polyaspartate (PASP) | 0.1% | Controls the crystallization of PbSO₄, improves utilization of negative active material. | sid.ir |

| Carbon | - | Increases rate of PbSO₄ formation and accelerates passivation. | matec-conferences.org |

Lead Ii Sulfate in Advanced Lead Acid Battery Technology

Fundamental Electrochemical Reactions of Lead(II) Sulfate (B86663) during Battery Charge and Discharge Cycles

The operation of a lead-acid battery is centered around a double sulfate chemical reaction, where lead(II) sulfate is the product of discharge and the reactant during charge. wikipedia.org

During Discharge: When the battery supplies power, lead(II) sulfate is formed at both the negative and positive electrodes. spaceflightpower.comengineersedge.com At the negative electrode, spongy lead (Pb) is oxidized. At the positive electrode, lead dioxide (PbO₂) is reduced. These processes consume sulfuric acid (H₂SO₄) from the electrolyte and produce lead(II) sulfate and water. acs.orgskill-lync.com

Negative Electrode (Anode - Oxidation): Pb(s) + SO₄²⁻(aq) → PbSO₄(s) + 2e⁻ spaceflightpower.comnumberanalytics.com

Positive Electrode (Cathode - Reduction): PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) spaceflightpower.com

As the discharge process continues, the concentration of sulfuric acid decreases, and the electrodes become coated with lead(II) sulfate. acs.orgpveducation.org

During Charge: The charging process reverses these reactions by applying an external electrical current. engineersedge.com Lead(II) sulfate on both electrodes is converted back into the active materials: spongy lead at the negative electrode and lead dioxide at the positive electrode. wikipedia.orgspaceflightpower.com This restores the sulfuric acid concentration in the electrolyte. acs.org

Negative Electrode (Cathode - Reduction): PbSO₄(s) + 2e⁻ → Pb(s) + SO₄²⁻(aq)

Positive Electrode (Anode - Oxidation): PbSO₄(s) + 2H₂O(l) → PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻

The efficiency of these reversible reactions is crucial for the battery's performance and cycle life.

Crystallization and Growth Mechanisms of Lead(II) Sulfate on Battery Electrodes

The formation of lead(II) sulfate on the electrodes is a complex process involving nucleation and crystal growth. sustainability-directory.combatterycouncil.org Initially, upon discharge, lead(II) sulfate forms as fine, amorphous particles that can be easily dissolved and reverted to lead and lead dioxide during recharging. wikipedia.org The mechanism is often described as a dissolution-precipitation process, where lead ions (Pb²⁺) dissolve from the electrode and then precipitate as lead(II) sulfate crystals. acs.orgnih.govscispace.com

However, the morphology and size of these crystals are critical. batterycouncil.org If a battery remains in a discharged state for an extended period, or is subjected to deep discharges, these small crystals can grow larger and transform into a more stable, hard crystalline form. wikipedia.orglegacycarts.comresearchgate.net This process, known as sulfation, is a primary cause of battery performance degradation and failure. wikipedia.org The larger crystals are poor conductors, have lower solubility, and cover the active material on the electrode plates, which reduces the surface area available for electrochemical reactions. acs.orgnih.gov This leads to increased internal resistance and a diminished capacity to store and deliver energy. spaceflightpower.comdaewooindia.in

Research using scanning electron microscopy has shown that the lead(II) sulfate layer can form a membrane over the electrode surface. labatscience.com The properties of this layer, particularly the pore size, dictate the movement of ions and can lead to passivation of the electrode, effectively blocking further reaction. labatscience.com

Strategies for Mitigating Lead(II) Sulfate Crystallization (Sulfation) for Enhanced Battery Lifespan

Minimizing irreversible sulfation is key to extending the lifespan of lead-acid batteries. Several strategies are employed to achieve this:

Proper Charging and Maintenance: Regularly and fully charging the battery is the most effective way to prevent hard sulfation, as it converts the lead sulfate back into active materials. legacycarts.compower-sonic.com Avoiding deep discharges and prolonged storage in a discharged state is crucial. sustainability-directory.comspaceflightpower.com

Equalization Charging: This involves a controlled overcharge of a fully charged battery. daewooindia.in The increased voltage and temperature help to dissolve the stubborn sulfate crystals that have formed. spaceflightpower.combatteryuniversity.com

Pulse Charging: Some advanced chargers use high-frequency pulses to help break down and dissolve lead sulfate crystals. These devices are sometimes called desulfators. legacycarts.comtraction-direct.com

Temperature Control: High operating temperatures accelerate the rate of sulfation. sustainability-directory.comhuizhongpower.com Storing and operating batteries in a cooler environment can slow down this degradation process. traction-direct.com

Additives: Certain substances, known as expanders, are added to the negative electrode paste. Lignosulfonates, barium sulfate, and carbon are common expanders that help prevent the formation of large lead sulfate crystals and maintain the porous structure of the active material. batterycouncil.org

| Strategy | Mechanism | Key Considerations |

| Regular Full Charging | Reverses the formation of PbSO₄, converting it back to Pb and PbO₂. | Avoid leaving the battery in a partially or fully discharged state for long periods. sustainability-directory.comlegacycarts.com |

| Equalization Charging | A controlled overcharge dissolves hard, crystalline lead sulfate. spaceflightpower.comdaewooindia.in | Should be done periodically as recommended by the manufacturer to prevent damage. |

| Pulse Charging | High-frequency electrical pulses may help break down sulfate crystals. legacycarts.com | Efficacy can vary, and some manufacturers caution against potential side effects like increased self-discharge. batteryuniversity.com |

| Temperature Management | Lower temperatures slow the chemical reactions that lead to hard crystal growth. traction-direct.comhuizhongpower.com | Avoid excessive heat during operation and storage. |

| Chemical Additives | Expanders like lignosulfonates and barium sulfate are added during manufacturing to modify crystal growth. batterycouncil.org | The specific formulation is critical to battery performance and lifespan. |

Role of Lead(II) Sulfate Polymorphs and Basic Lead Sulfates as Active Material Precursors and Additives

The initial paste used to create the battery plates is a mixture that includes lead oxides and is reacted with sulfuric acid to form various lead sulfates. The specific types of basic lead sulfates formed during the plate manufacturing and curing process significantly influence the final structure and performance of the electrodes.

Tribasic Lead Sulfate (3BS - 3PbO·PbSO₄·H₂O): This compound is often formed at lower curing temperatures. nih.gov While present in plates, its direct use as a negative active material has been explored, showing potential to reduce curing times and improve performance compared to standard leady oxide pastes. researchgate.net

Tetrabasic Lead Sulfate (4BS - 4PbO·PbSO₄): Formed at higher curing temperatures (above 70°C), 4BS is particularly important for the positive plate. nih.govgoogle.com It forms strong, needle-like crystals that create a robust, porous skeleton. nih.gov During the battery's formation charge, this 4BS network is converted into lead dioxide, resulting in a durable positive active material that is more resistant to the mechanical stresses of cycling and shedding. researchgate.net The presence of 4BS in the cured plate is strongly linked to improved battery cycle life. nih.gov

Adding synthesized 4BS crystals as "seeds" to the positive paste can promote the growth of a uniform and robust crystal structure, leading to a significant increase in cycle life. nih.govnih.govresearchgate.net Research has demonstrated that adding just 1 wt% of 4BS can increase the charge-discharge cycle life by approximately 1.4 times. nih.gov

Electrochemical Performance Enhancement through Control of Lead(II) Sulfate Properties

Controlling the physical properties of lead(II) sulfate, such as particle size, morphology, and surface area, is a key avenue for enhancing battery performance. acs.org

Particle Size and Morphology: Smaller, more uniform lead(II) sulfate crystals present a larger surface area for reaction, facilitating more efficient charging and discharging. acs.org The morphology of the crystals, influenced by factors like the presence of additives and the type of basic lead sulfate precursor, affects the porosity and structural integrity of the electrode. batterycouncil.orgnih.gov For instance, the prismatic, needle-like structure derived from tetrabasic lead sulfate (4BS) creates a stronger, more porous lead dioxide electrode, enhancing cycle life. nih.govgoogle.com

Impact on Capacity and Cycle Life: A well-controlled lead(II) sulfate structure prevents the passivation of the electrode surface and reduces mechanical stress during cycling. dtu.dk Studies on the effect of depth of discharge (DoD) show that higher DoD leads to the formation of larger PbSO₄ particles, particularly on the positive plate, which is correlated with decreased cycle life. aip.org By controlling the precursor materials, such as using 4BS, a more stable active mass is created that resists degradation and softening, thereby extending the battery's operational life. nih.gov

Modeling and Simulation of Lead(II) Sulfate Behavior in Battery Systems

Mathematical and computational models are increasingly used to understand and predict the complex behavior of lead(II) sulfate in batteries. These models provide insights that are difficult to obtain through experimental methods alone.

Electrochemical and Passivation Models: Researchers have developed models that simulate the nucleation and growth dynamics of lead(II) sulfate crystals on the electrode surface. researchgate.netresearchgate.net These models can predict how factors like sulfuric acid concentration and charge/discharge rates influence crystal size, surface coverage, and electrode passivation. researchgate.net They help in understanding the transition from active to passive states, which limits electrode utilization.

Cycle Life Prediction: Models are being developed to predict battery failure and capacity fade due to sulfation. dtu.dkresearchgate.net These models incorporate the effects of accumulating lead sulfate, the resulting increase in internal resistance, and changes in the active material's area. researchgate.net They can simulate how different operating conditions, such as depth of discharge and charging protocols, affect the battery's lifespan. researchgate.netekb.eg

System-Level Simulation: These detailed electrochemical models are often integrated into larger system simulations, for example, in modeling photovoltaic systems or vehicle power systems. skill-lync.comekb.eg This allows for the optimization of battery usage in real-world applications to maximize performance and longevity.

These modeling efforts are crucial for designing better batteries and developing smarter battery management systems that can actively mitigate sulfation. dtu.dk

Chemical Reactivity and Transformation Pathways of Lead Ii Sulfate

Thermal Decomposition and Conversion of Lead(II) Sulfate (B86663) to Lead Oxides

Lead(II) sulfate (PbSO₄) undergoes thermal decomposition at temperatures exceeding 1000°C. wikipedia.org The primary reaction involves the breakdown of lead(II) sulfate into lead(II) oxide (PbO) and sulfur trioxide (SO₃) gas, as shown in the following equation:

PbSO₄(s) → PbO(s) + SO₃(g) wikipedia.org

Thermogravimetric analysis (TGA) has shown that this decomposition process occurs in stages. scirp.orgresearchgate.net In an air atmosphere, the decomposition of PbSO₄ to PbO happens within a temperature range of approximately 886°C to 1142°C. scirp.org The final product of this decomposition is lead(II) oxide, which can exist in its α- and β-polymorphs. scirp.org

The conversion of lead(II) sulfate to lead oxides is a critical step in various industrial processes, particularly in the recycling of lead-acid batteries. google.commdpi.com Due to the high decomposition temperature of lead(II) sulfate, direct thermal decomposition requires significant energy input. google.com To circumvent this, methods are employed to first convert lead(II) sulfate into compounds with lower decomposition temperatures, such as lead carbonate (PbCO₃). google.com Lead carbonate decomposes into lead(II) oxide at a much lower temperature of around 340°C. google.com

The thermal behavior of lead(II) sulfate can be influenced by the presence of other substances. For instance, in pyrometallurgical processing of battery scrap, the presence of carbon-containing materials can lead to the transformation of lead(II) sulfate into various forms, including PbO·PbSO₄ and PbO. mdpi.com

Below is a data table summarizing the key thermal decomposition characteristics of Lead(II) Sulfate.

| Property | Value | Source(s) |

| Decomposition Temperature | > 1000°C | wikipedia.org |

| Decomposition Range (in air) | 886°C - 1142°C | scirp.org |

| Primary Decomposition Products | Lead(II) oxide (PbO), Sulfur trioxide (SO₃) | wikipedia.org |

| Intermediate Products (in some processes) | Lead oxysulfates (e.g., PbO·PbSO₄) | mdpi.comresearchgate.net |

Reduction Reactions of Lead(II) Sulfate (e.g., to metallic lead, lead sulfide)

Lead(II) sulfate can be reduced to metallic lead (Pb) or lead sulfide (B99878) (PbS) through various chemical reactions, often employed in metallurgical processes for lead recovery. bibliotekanauki.placs.org

Reduction to Metallic Lead:

The reduction of lead(II) sulfate to metallic lead is a key reaction in lead-acid battery recharging. quora.com During the charging cycle, lead(II) sulfate at the negative electrode is converted back to metallic lead. quora.com

In industrial settings, the reduction to metallic lead can be achieved using reducing agents like carbon or carbon monoxide at elevated temperatures. chemicalforums.comresearchgate.net The presence of substances like sodium carbonate can facilitate this process by first converting lead sulfate to lead oxide, which is then reduced. researchgate.net Research has shown that an optimal molar ratio of carbon to lead sulfate is crucial for efficiently producing metallic lead. researchgate.net An excess of carbon can lead to the formation of lead sulfide as the main product instead. researchgate.net

A mechanochemical approach using iron powder as a reductant has also been developed. acs.org This method allows for the reduction of lead sulfate to metallic lead under ambient conditions via mechanical ball milling, achieving a reduction efficiency of up to 99.9%. acs.org The reaction can be summarized as:

PbSO₄ + Fe → Pb + FeSO₄

Reduction to Lead Sulfide:

PbSO₄ + 2C → PbS + 2CO

With carbon monoxide, the reaction proceeds as follows:

PbSO₄ + 4CO → PbS + 4CO₂ researchgate.net

The reduction process is influenced by factors such as temperature and the concentration of the reducing agent. researchgate.net Increasing the temperature and CO concentration generally favors the formation of PbS. researchgate.net Kinetic studies have shown that the reduction of PbSO₄ to PbS by CO is controlled by the chemical reaction, with a calculated activation energy of 47.88 kJ/mol. researchgate.net

Biological processes utilizing sulfate-reducing bacteria (SRB) can also achieve the conversion of lead sulfate to lead sulfide. nih.govnih.gov These bacteria produce sulfide ions, which then react with lead ions to precipitate lead sulfide. nih.govnih.gov

The following table outlines various reduction pathways for Lead(II) Sulfate.

| Product | Reducing Agent(s) | Conditions | Key Findings | Source(s) |

| Metallic Lead (Pb) | Carbon (C) | High temperature, Nitrogen stream | Optimum C:PbSO₄ ratio exists; excess C leads to PbS. | researchgate.net |

| Metallic Lead (Pb) | Iron (Fe) powder | Ambient temperature, Mechanical ball milling | 99.9% reduction efficiency achieved. | acs.org |

| Lead Sulfide (PbS) | Carbon (C) | > 650°C, Inert atmosphere | Effective transformation to PbS. | researchgate.net |

| Lead Sulfide (PbS) | Carbon Monoxide (CO) | 660-720°C | Controlled by chemical reaction; Activation energy = 47.88 kJ/mol. | researchgate.net |

| Lead Sulfide (PbS) | Sulfate-Reducing Bacteria (SRB) | Aqueous, Bioreactor | High lead removal efficiency as PbS precipitate. | nih.govnih.gov |

Dissolution and Complexation-Enhanced Leaching of Lead(II) Sulfate

Due to its poor solubility in water, the dissolution of lead(II) sulfate often requires the use of complexing agents to enhance its leaching from solid materials. wikipedia.orgenpress-publisher.com This is a fundamental step in many hydrometallurgical processes for lead recovery.

Various leaching agents have been investigated for their effectiveness in dissolving lead(II) sulfate. These agents form soluble complexes with the lead(II) ion (Pb²⁺), thereby shifting the dissolution equilibrium and promoting the breakdown of the solid PbSO₄ lattice. enpress-publisher.commdpi.com

Common Leaching Systems:

Citrate (B86180) Solutions: Solutions of citric acid and its salts, like sodium citrate, are effective in leaching lead(II) sulfate. mdpi.comresearchgate.net The leaching process is enhanced by increasing temperature and the concentration of sodium citrate. mdpi.com The citrate ions form various soluble lead-citrate complexes, such as [Pb(C₆H₅O₇)]⁻ and [Pb₂(OH)₂(C₆H₅O₇)₂]⁴⁻. enpress-publisher.commdpi.com The optimal pH for maximizing lead solubility in citrate solutions is approximately 6-7. researchgate.net

Acetate (B1210297) Solutions: Concentrated ammonium (B1175870) acetate can solubilize lead(II) sulfate. chemicalforums.com This property is utilized in qualitative inorganic analysis to differentiate PbSO₄ from other insoluble sulfates like barium sulfate. chemicalforums.com

EDTA Solutions: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms highly stable complexes with Pb(II) ions. rsc.org This allows for the selective leaching of lead from residues, even at ambient temperatures. rsc.org

Amine-Based Systems: A non-aqueous system using monoethanolamine (MEA) and ammonium sulfate has been shown to effectively leach lead sulfate from zinc calcine. h2020-crocodile.eu The MEA acts as a complexing agent for the lead ions. h2020-crocodile.eu

The efficiency of leaching is influenced by several factors, including temperature, concentration of the leaching agent, pH, and leaching time. mdpi.comrsc.org For example, in a citric acid/sodium citrate system, the leaching of PbSO₄ is significantly enhanced by increasing the temperature from 35°C to 95°C and the sodium citrate concentration. mdpi.com

The table below summarizes the effectiveness of different leaching agents for Lead(II) Sulfate.

| Leaching Agent/System | Key Factors Influencing Dissolution | Formed Soluble Species (Examples) | Source(s) |

| Citric Acid / Sodium Citrate | Increased temperature, Increased sodium citrate concentration | [Pb(C₆H₅O₇)]⁻, [Pb₂(OH)₂(C₆H₅O₇)₂]⁴⁻ | enpress-publisher.commdpi.com |

| Ammonium Acetate | High concentration of ammonium acetate | Lead-acetate complexes | chemicalforums.com |

| EDTA | Concentration of EDTA, pH | Pb(II)-EDTA complexes | rsc.org |

| Monoethanolamine (MEA) / (NH₄)₂SO₄ | Leaching time, Mild temperature (35°C) | Cationic lead-MEA complexes | h2020-crocodile.eu |

Kinetics and Mechanisms of Heterogeneous Reactions involving Lead(II) Sulfate

The reactions involving solid lead(II) sulfate are heterogeneous, meaning they occur at the interface between the solid phase and a gas or liquid phase. The kinetics and mechanisms of these reactions are crucial for optimizing industrial processes.

Reduction Reactions:

The reduction of lead(II) sulfate by carbon monoxide to form lead sulfide has been found to be controlled by the chemical reaction at the surface rather than by mass transfer processes. researchgate.net The calculated activation energy for this process is 47.88 kJ/mol. researchgate.net

The reduction of lead sulfate can exhibit complex kinetics. For example, thermogravimetric analysis of PbSO₄ reduction using fine-grained carbon materials shows two distinct stages: a rapid initial mass loss associated with the formation of PbS and the reduction of PbO, followed by a slower stage where reactions between the formed products occur. mdpi.com

Dissolution Reactions:

The kinetics of lead(II) sulfate dissolution in the presence of complexing agents often follow specific models. The conversion of lead(II) sulfate to lead carbonate in a sodium carbonate solution follows the shrinking core model, where the reaction rate is controlled by the diffusion of reactants through the product layer that forms on the surface of the PbSO₄ particles. epa.gov The apparent activation energy for this conversion is 18.8 kJ/mol. epa.gov

In the electrochemical context of lead-acid batteries, the kinetics of the oxidation of PbSO₄ to lead dioxide (PbO₂) and the reduction of PbSO₄ to metallic lead are governed by different rate-determining steps. The oxidation to PbO₂ is controlled by the charge-transfer process, while the reduction to Pb is limited by mass-transfer processes. capes.gov.br The initial oxidation reaction kinetics are often controlled by two-dimensional nucleation and growth. dtic.mil

The following table provides an overview of the kinetic and mechanistic aspects of key reactions involving Lead(II) Sulfate.

| Reaction | Kinetic Model / Rate-Determining Step | Activation Energy (Ea) | Key Mechanistic Insights | Source(s) |

| Reduction of PbSO₄ by CO | Chemical Reaction Control | 47.88 kJ/mol | Increasing temperature and CO concentration favors PbS formation. | researchgate.net |

| Conversion of PbSO₄ to PbCO₃ in Na₂CO₃ solution | Shrinking Core Model (Diffusion Control) | 18.8 kJ/mol | The rate increases with Na₂CO₃ concentration and temperature. | epa.gov |

| Electrochemical Oxidation of PbSO₄ to PbO₂ | Charge-Transfer Process | Not specified | Rate-determining step in the oxidation half-reaction. | capes.gov.br |

| Electrochemical Reduction of PbSO₄ to Pb | Mass-Transfer Process | Not specified | Rate-determining step in the reduction half-reaction. | capes.gov.br |

Environmental Chemical Processes and Resource Recovery Involving Lead Ii Sulfate

Pathways of Lead(II) Sulfate (B86663) Formation and Transformation in Environmental Systems

Lead(II) sulfate (PbSO₄) is a significant compound in environmental systems, primarily formed through the interaction of lead sources with sulfate ions. A major pathway for its formation is the atmospheric conversion of lead-containing particulates. Sulfuric acid, formed from atmospheric sulfur dioxide (SO₂), can react with lead particulates emitted from sources like mining, ore processing, and smelting, resulting in the formation of lead(II) sulfate. nih.gov This compound can then enter soil and water systems through atmospheric fallout and runoff. nih.gov

In soil, lead(II) sulfate's behavior is complex. While it has low solubility in water (approximately 0.0404 g/L at 25°C), environmental conditions can alter its state. nih.govwikipedia.org For instance, in moist soils, crystalline lead(II) sulfate can be transformed into non-crystalline, adsorbed forms. researchgate.net Soils possess a high capacity to adsorb lead onto the surfaces of hydrous iron oxides and organic matter. researchgate.net However, the formation of lead(II) sulfate in soils, particularly in acid sulfate soils, can sometimes increase its solubility and bioavailability, posing a greater risk to the ecosystem. lead.org.auwaterquality.gov.au The chemical and microbiological processes within the soil transform various lead pollutants, including those from automotive emissions and mining, into adsorbed forms or secondary minerals like lead(II) sulfate. researchgate.net

Once in the environment, lead(II) sulfate persists and can contaminate soil, water, and air. mit.edu This contamination allows it to be absorbed by plants and subsequently ingested by animals, creating a pathway for lead to enter the food chain and potentially harm both wildlife and humans. mit.edu The transformation in soil is influenced by factors like pH. For instance, as soil enters the acidic environment of the stomach (pH 1) after ingestion, the adsorbed lead can become solubilized. researchgate.net

Here is a summary of common environmental pathways for Lead(II) Sulfate:

| Pathway | Description | Key Environmental Factors |

|---|---|---|

| Atmospheric Formation | Reaction of lead particulates with sulfuric acid derived from atmospheric SO₂. nih.gov | Presence of lead emitters (smelters, mining), atmospheric SO₂ levels. |

| Deposition | Entry into soil and water via atmospheric fallout, runoff, or wastewater. nih.gov | Precipitation patterns, proximity to emission sources. |

| Soil Transformation | Conversion of crystalline PbSO₄ to non-crystalline, adsorbed forms on soil particles (e.g., iron oxides, organic matter). researchgate.net | Soil moisture, pH, organic matter content, presence of iron oxides. researchgate.net |

| Bioaccumulation | Uptake by plants from contaminated soil and water, followed by entry into the food chain. mit.edu | Soil lead concentration, plant species, bioavailability of lead. |

Recovery of Lead from Lead(II) Sulfate-Containing Residues and Wastes

Lead(II) sulfate is a primary component of residues from various industrial activities, most notably in the paste of spent lead-acid batteries. nih.govnih.govbohrium.com This paste typically contains lead(II) sulfate, lead oxides, and metallic lead. nih.gov The recovery of lead from these wastes is crucial for both resource conservation and environmental protection. The two predominant methodologies for this recovery are pyrometallurgy and hydrometallurgy. mdpi.comroyalsocietypublishing.org

Pyrometallurgical processing, or smelting, is the conventional and most widely used method. royalsocietypublishing.orgvertiv.com This process involves high-temperature reduction of lead compounds to produce metallic lead. 911metallurgist.comwikipedia.org Battery scrap is often treated in reverberatory or blast furnaces where lead(II) sulfate is reduced. vertiv.com911metallurgist.com However, a significant drawback of pyrometallurgy is the emission of sulfur dioxide (SO₂) gas and lead-containing dust, which are major air pollutants. 911metallurgist.comgoogle.com The high temperatures required (often exceeding 1000°C) also mean high energy consumption. mdpi.comacs.org

Hydrometallurgical processes offer a more environmentally benign alternative to smelting. mdpi.comroyalsocietypublishing.org These methods involve wet chemical processes to convert and dissolve lead compounds at lower temperatures. A common initial step is desulfurization, where lead(II) sulfate is converted into a more processable compound, such as lead carbonate (PbCO₃) or lead oxide (PbO). nih.govnih.govmdpi.com For example, treating the paste with sodium carbonate converts lead(II) sulfate to lead carbonate, which can then be treated to recover lead. nih.gov Hydrometallurgical routes are generally more flexible, consume less energy, and avoid the generation of SO₂. mdpi.com

The following table compares the general characteristics of pyrometallurgical and hydrometallurgical recovery methods:

| Feature | Pyrometallurgy (Smelting) | Hydrometallurgy (Wet Processing) |

|---|---|---|

| Primary Goal | Direct reduction of lead compounds to metallic lead. 911metallurgist.com | Conversion and dissolution of lead compounds for subsequent recovery (e.g., via electrowinning). royalsocietypublishing.org |

| Operating Temperature | High (e.g., >1000°C). acs.orgmdpi.com | Low to moderate (e.g., Room temperature to ~95°C). google.comcdc.gov |

| Key Advantage | Well-established, high-throughput process. 911metallurgist.com | Lower energy consumption, no SO₂ emissions, potential for high-purity product. royalsocietypublishing.orggoogle.commdpi.com |

| Key Disadvantage | High energy consumption, emission of SO₂ and lead dust. 911metallurgist.comgoogle.comacs.org | Can be more complex, generates liquid effluents that require treatment. mdpi.com |

| Typical Feedstock | Spent lead-acid batteries, lead slags, lead concentrates. vertiv.comhenanrecycle.com | Spent battery paste, zinc hydrometallurgy residues, other lead-containing wastes. google.comgoogle.com |

Advanced Leaching and Precipitation Methods for Lead Recovery from Lead(II) Sulfate

Hydrometallurgical recovery of lead from lead(II) sulfate often involves a leaching step to solubilize the lead, followed by a precipitation or electrowinning step to recover it from the solution. Research has focused on developing efficient and environmentally sound leaching and precipitation agents.

Leaching Methods: The insolubility of lead(II) sulfate in conventional acids necessitates the use of specific leaching systems that can form soluble lead complexes.

Chloride Leaching: Solutions containing high concentrations of chloride ions, such as sodium chloride (NaCl) and calcium chloride (CaCl₂), are effective for leaching lead(II) sulfate. google.comgoogle.com The chloride ions react with PbSO₄ to form soluble lead-chloride complexes. A mixed CaCl₂ + NaCl solution can be used to leach residues from zinc hydrometallurgy or spent battery paste, with lead subsequently recovered from the leachate by displacement with zinc. google.comgoogle.com

Amine Leaching: Aliphatic amines like triethylenetetramine (B94423) have been shown to be powerful extracting agents for lead(II) sulfate from industrial residues. mdpi.com This method achieved a lead extraction of up to 91.3%. mdpi.com

Ammoniacal Leaching: A solution of ammonium (B1175870) sulfate and ammonia (B1221849) can be used to leach lead(II) sulfate from spent battery paste, forming a soluble lead complex. researchgate.net This process can achieve a leaching rate of up to 99.8%. researchgate.net

Acid Leaching: Fluosilicic acid (H₂SiF₆) is another effective leaching agent. The process often involves first converting lead(II) sulfate to lead carbonate, which is readily soluble in the acid. epa.gov The resulting lead fluosilicate solution can then be used for electrowinning to produce high-purity lead. cdc.govepa.gov

Precipitation Methods: Once lead is in the solution, it can be recovered as a solid through precipitation.

Carbonate Precipitation: By purging a lead-rich solution with carbon dioxide (CO₂), lead can be precipitated as lead carbonate (PbCO₃). mdpi.com This method is effective for solutions where lead has been leached using amine solutions; the resulting lead carbonate is of high purity and can be subsequently smelted. mdpi.comresearchgate.net

Hydroxide (B78521) Precipitation: Adjusting the pH of the wastewater is a common method for removing dissolved metals. researchgate.net Using agents like quicklime (B73336) or slaked lime increases the pH, causing lead to precipitate out of the solution, often as lead hydroxide. semanticscholar.org This method is particularly useful for treating wastewater from battery recycling facilities. mdpi.com

Sulfate Precipitation: In some processes where lead is leached into a non-sulfate solution, the addition of sulfuric acid can precipitate the lead as lead(II) sulfate, which can then be collected. 911metallurgist.com

The table below summarizes various advanced leaching and precipitation systems:

| Method | Reagents | Principle | Recovery Efficiency |

|---|---|---|---|

| Chloride Leaching | NaCl + CaCl₂ google.comgoogle.com | Formation of soluble lead-chloride complexes. | Leaching ratio of 96% reported in one study. google.com |

| Amine Leaching | Triethylenetetramine mdpi.com | Formation of soluble lead-amine complexes. | Up to 91.3% Pb extraction. mdpi.com |

| Ammoniacal Leaching | (NH₄)₂SO₄–NH₃ researchgate.net | Formation of soluble lead-ammonia complexes. | Leaching rate up to 99.8%. researchgate.net |

| Carbonate Precipitation | Carbon Dioxide (CO₂) mdpi.com | Precipitation of sparingly soluble lead carbonate. | Produces high-purity cerrusite (PbCO₃). mdpi.com |

| Hydroxide Precipitation | Quicklime (CaO), Slaked Lime (Ca(OH)₂) semanticscholar.org | Increased pH causes precipitation of lead hydroxides. | Up to 69.3% lead removal from wastewater after carbonation step. mdpi.com |

Mechanochemical and Pyrometallurgical Routes for Lead(II) Sulfate Processing

Beyond traditional smelting and hydrometallurgy, alternative thermal and mechanical methods are being explored for processing lead(II) sulfate residues.

Mechanochemical Processing: Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations at or near room temperature. acs.org This approach offers a low-temperature, environmentally friendly alternative to smelting.

One promising mechanochemical route involves the reduction of lead(II) sulfate using a reducing agent like iron powder during ball milling. acs.orgacs.org The mechanical forces facilitate the solid-state reaction, converting PbSO₄ directly to metallic lead. Studies have shown that this process can achieve a reduction efficiency of up to 99.9% under optimized conditions (e.g., rotation speed, milling time, and amount of reductant). acs.orgacs.org The primary by-product, ferrous sulfate, can be removed by washing with water. acs.org This method avoids the high temperatures and SO₂ emissions associated with pyrometallurgy. acs.org Other research has explored the mechanochemical conversion of lead compounds in battery paste into nano-sized lead sulfide (B99878) (PbS), a high-value product. researchgate.net

Pyrometallurgical Routes: Pyrometallurgy remains the dominant technology for large-scale lead recovery. mdpi.com The process typically begins with sintering, where lead-bearing materials are heated to oxidize sulfides and agglomerate fine particles. wikipedia.org This sinter is then fed into a blast furnace or reverberatory furnace with coke (as a fuel and reductant) and fluxes (like limestone and silica). wikipedia.orgmdpi.com